Benarthin
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Overview
Description
Benarthin is an inhibitor of pyroglutamyl peptidase (PG-peptidase).
Scientific Research Applications
Benarthin in Siderophore Research
This compound plays a significant role in siderophore research. In a study by Matsuo et al. (2011), a new catechol-type siderophore, streptobactin, was isolated from the marine-derived actinomycete Streptomyces sp. This siderophore was found to be a cyclic trimer of this compound. The research highlighted this compound's importance in understanding iron-chelation, crucial in microbial ecology and potential medical applications (Matsuo et al., 2011).
This compound in Agricultural Research
In agricultural research, substances structurally related to this compound have been studied. For instance, Wilson and Williamson (2008) explored Topsin M®, a fungicide, as a successor to benomyl for suppressing mycorrhizal fungi in crops. This research is crucial for understanding plant-microbe interactions and developing effective agricultural practices (Wilson & Williamson, 2008).
This compound in Experimental Medicine
Research in experimental medicine often deals with complex, multidimensional spaces where small experiments guided by scientific intuition are crucial. Lendrem et al. (2015) discuss the importance of design of experiments (DOE) in navigating these spaces, which could be relevant for researching this compound and related compounds (Lendrem et al., 2015).
This compound in Traditional Medicine
In the context of traditional medicine, Xin et al. (2018) discuss herbgenomics, which bridges the gap between traditional Chinese medicine and modern genomics. This compound and related compounds might be significant in understanding the molecular mechanisms of traditional medicines (Xin et al., 2018).
Properties
CAS No. |
143651-45-0 |
---|---|
Molecular Formula |
C17H25N5O7 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H25N5O7/c1-8(23)12(16(28)29)22-15(27)10(5-3-7-20-17(18)19)21-14(26)9-4-2-6-11(24)13(9)25/h2,4,6,8,10,12,23-25H,3,5,7H2,1H3,(H,21,26)(H,22,27)(H,28,29)(H4,18,19,20)/t8-,10+,12+/m1/s1 |
InChI Key |
RYFDAFYFFUVLNW-QRTLGDNMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O |
SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O |
Appearance |
Solid powder |
143651-45-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2,3-dihydroxybenzoyl)Arg-Thr (2,3-dihydroxybenzoyl)arginylthreonine benarthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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